molecular formula C13H12BrNO2 B1328455 5-Bromo-2-(4-methoxyphenoxy)aniline CAS No. 946700-30-7

5-Bromo-2-(4-methoxyphenoxy)aniline

Cat. No. B1328455
M. Wt: 294.14 g/mol
InChI Key: CCBKNZFJDWTHNG-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxyphenoxy)aniline is an organic compound used as a pharmaceutical intermediate . It has a molecular formula of C13H12BrNO2 and a molecular weight of 294.14 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(4-methoxyphenoxy)aniline consists of a bromine atom (Br), a methoxy group (OCH3), and a phenoxy group (OC6H5) attached to an aniline (C6H5NH2) molecule .

Scientific Research Applications

Nucleophilic Substitution Reactions

5-Bromo-2-(4-methoxyphenoxy)aniline is involved in nucleophilic substitution reactions. The compound's reactions with nucleophiles such as aniline or p-methoxybenzylamine have been investigated, revealing insights into its reactivity and potential applications in chemical synthesis (Sarma, Klein, & Otter, 1994).

Spectral and Structural Properties

The compound has been used to synthesize azobenzene-based ligands, showing promising spectral and structural properties. These ligands, when combined with metals like ZnCl2 and FeCl3, form complexes that exhibit unique optical and structural features (Leela et al., 2019).

Theoretical Studies in Substituted Anilines

5-Bromo-2-(4-methoxyphenoxy)aniline has been a subject of theoretical studies to understand its vibrational, geometrical, and electronic properties. These studies provide insights into the molecular behavior of the compound under various conditions (Finazzi et al., 2003).

Applications in Photodynamic Therapy

The compound has been utilized in the synthesis of zinc phthalocyanine derivatives, which exhibit high singlet oxygen quantum yield. These derivatives have potential applications in photodynamic therapy for cancer treatment due to their excellent fluorescence properties and high quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

Studies on bromophenols, including compounds related to 5-Bromo-2-(4-methoxyphenoxy)aniline, have shown potential antibacterial properties. These compounds, isolated from marine algae, demonstrate moderate to high activity against various strains of bacteria (Xu et al., 2003).

Synthesis of Novel Compounds

5-Bromo-2-(4-methoxyphenoxy)aniline has been used in the synthesis of various novel compounds with potential pharmaceutical applications. The compound's versatility in chemical reactions aids in the creation of new molecules with unique properties (Richey & Yu, 2009).

Fluorescence Quenching Studies

The compound has been studied for its role in fluorescence quenching, which is significant in understanding its behavior in various chemical environments. Such studies are crucial for developing materials with specific optical properties (Geethanjali, Nagaraja, & Melavanki, 2015).

Antioxidant Activity

Related bromophenol compounds have exhibited strong antioxidant activities. These activities are beneficial in preventing oxidative stress, which has implications in food preservation and pharmaceuticals (Li et al., 2011).

Safety And Hazards

While specific safety and hazard information for 5-Bromo-2-(4-methoxyphenoxy)aniline is not available, anilines in general can be toxic and cause skin and eye irritation. They may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-bromo-2-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBKNZFJDWTHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-methoxyphenoxy)aniline

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